molecular formula C8H13ClN2O2S B1318530 3-(Methylsulfonylamino)benzylamine hydrochloride CAS No. 238428-26-7

3-(Methylsulfonylamino)benzylamine hydrochloride

Cat. No.: B1318530
CAS No.: 238428-26-7
M. Wt: 236.72 g/mol
InChI Key: QRQYQHPUXNPLOG-UHFFFAOYSA-N
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Description

3-(Methylsulfonylamino)benzylamine hydrochloride is an organic compound with the molecular formula C8H13ClN2O2S. It is a white to yellow solid at room temperature and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonylamino)benzylamine hydrochloride typically involves the reaction of 3-(aminomethyl)phenylmethanesulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonylamino)benzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylsulfonylamino)benzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonylamino)benzylamine hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to various biochemical transformations. The compound’s sulfonamide group plays a crucial role in its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)phenylmethanesulfonamide
  • N-(3-(Aminomethyl)phenyl)methanesulfonamide
  • Methanesulfonamide, N-(3-(aminomethyl)phenyl)-, monohydrochloride

Uniqueness

3-(Methylsulfonylamino)benzylamine hydrochloride is unique due to its specific structural features, such as the presence of both a sulfonamide group and a benzylamine moiety. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-3-7(5-8)6-9;/h2-5,10H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQYQHPUXNPLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589646
Record name N-[3-(Aminomethyl)phenyl]methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238428-26-7
Record name N-[3-(Aminomethyl)phenyl]methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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